molecular formula C10H11F2N B2860000 (5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine CAS No. 1188142-75-7

(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine

Cat. No.: B2860000
CAS No.: 1188142-75-7
M. Wt: 183.202
InChI Key: SCYVBKIKEODEHK-UHFFFAOYSA-N
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Description

(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound with the molecular formula C10H11F2N It is a derivative of indane, featuring two fluorine atoms at the 5 and 7 positions and an amine group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5,7-difluoroindanone.

    Reduction: The ketone group of 5,7-difluoroindanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine via a substitution reaction using reagents like thionyl chloride (SOCl2) to form the corresponding chloride, followed by reaction with ammonia (NH3) or an amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to modify the indane ring or the amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups like alkyl, aryl, or hydroxyl groups.

Scientific Research Applications

(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be utilized in the development of advanced materials, including polymers and organic electronics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Used in organic photovoltaic devices.

    Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 5 and 7 positions enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5,7-difluoro-2,3-dihydro-1H-inden-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-3-6-1-2-7(5-13)10(6)9(12)4-8/h3-4,7H,1-2,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYVBKIKEODEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CN)C(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188142-75-7
Record name (5,7-difluoro-2,3-dihydro-1H-inden-1-yl)methanamine
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